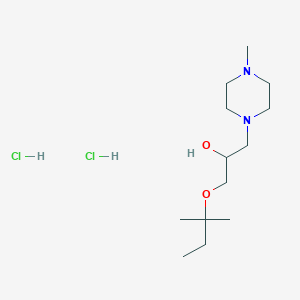
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride, also known as MPDL3280A, is a small molecule drug that has been developed for the treatment of cancer. This drug is an immune checkpoint inhibitor that targets the programmed death-ligand 1 (PD-L1) protein. PD-L1 is a protein that is expressed on the surface of cancer cells and is responsible for suppressing the immune system's ability to attack the cancer cells. MPDL3280A works by blocking the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which allows the immune system to recognize and attack cancer cells.
作用机制
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. PD-L1 is expressed on the surface of cancer cells and interacts with PD-1 on the surface of T cells, which results in the suppression of the immune response. By blocking this interaction, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride enhances the immune response against cancer cells.
Biochemical and Physiological Effects
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to increase the infiltration of T cells into tumors, reduce the levels of regulatory T cells, and increase the production of cytokines. In clinical trials, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to induce tumor regression, increase progression-free survival, and improve overall survival in patients with various types of cancer.
实验室实验的优点和局限性
The advantages of using 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride in lab experiments include its high specificity and selectivity for PD-L1, as well as its ability to enhance the immune response against cancer cells. However, the limitations of using 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise.
未来方向
There are several future directions for the development of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and other immune checkpoint inhibitors. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance the efficacy of immune checkpoint inhibitors, and the investigation of the potential use of immune checkpoint inhibitors in other diseases, such as autoimmune disorders.
Conclusion
In conclusion, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a promising drug for the treatment of cancer that works by blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been extensively studied in preclinical and clinical trials and has shown significant antitumor activity and good tolerability. The future directions for the development of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and other immune checkpoint inhibitors include the identification of biomarkers, the development of combination therapies, and the investigation of other potential uses.
合成方法
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves several steps, including the preparation of the starting materials, the formation of the piperazine ring, and the introduction of the tert-pentyloxy group. The final product is obtained as a dihydrochloride salt. The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been described in detail in several research articles.
科学研究应用
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, bladder cancer, and melanoma. The results of these studies have shown that 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a promising drug for the treatment of cancer, as it has demonstrated significant antitumor activity and has shown to be well-tolerated by patients.
属性
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2.2ClH/c1-5-13(2,3)17-11-12(16)10-15-8-6-14(4)7-9-15;;/h12,16H,5-11H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMHOFHMDWQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)
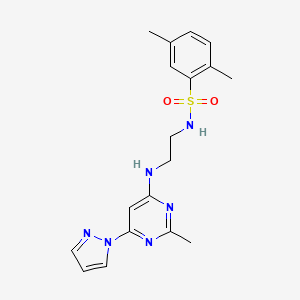

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)
![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)
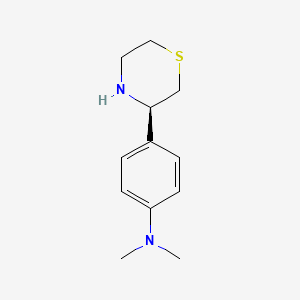
![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)
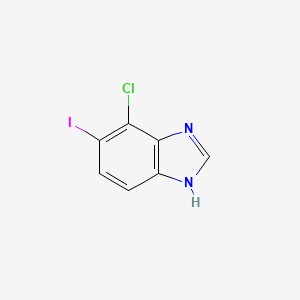
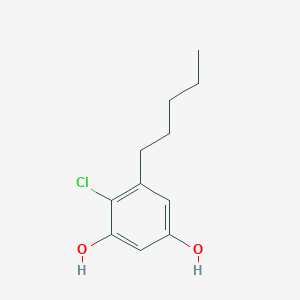
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)